molecular formula C19H20N4O3 B2422698 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 683797-52-6

4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2422698
CAS No.: 683797-52-6
M. Wt: 352.394
InChI Key: DWZIMSQOYHVRDR-UHFFFAOYSA-N
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Description

4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a dimethylaminoethyl side chain

Properties

IUPAC Name

4-[2-(dimethylamino)ethylamino]-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-21(2)13-12-20-17-15-10-6-7-11-16(15)22(14-8-4-3-5-9-14)19(24)18(17)23(25)26/h3-11,20H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZIMSQOYHVRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-3-nitrobenzoic acid with an appropriate aldehyde to form the quinoline core. This is followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((2-(dimethylamino)ethyl)amino)-3-amino-1-phenylquinolin-2(1H)-one, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The quinoline core can interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinoline
  • 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylisoquinoline
  • 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylpyridine

Uniqueness

What sets 4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one apart from similar compounds is its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-((2-(dimethylamino)ethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, a compound with the molecular formula C19H20N4O3 and CAS number 683797-52-6, has garnered attention for its potential biological activities, particularly in the fields of anti-malarial and anti-cancer research. This article presents a detailed examination of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of aminoquinolines, characterized by a quinoline core substituted with a nitro group and a dimethylaminoethyl side chain. The structural formula is depicted as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight352.39 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
CAS Number683797-52-6

Antimalarial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimalarial properties. The compound has been evaluated for its efficacy against various strains of Plasmodium falciparum.

Case Study: Structure-Activity Relationship (SAR)

A study published in Journal of Medicinal Chemistry explored the SAR of similar compounds, demonstrating that modifications to the quinoline scaffold can enhance antiplasmodial activity. For example, compounds with electron-withdrawing groups at specific positions showed improved potency against the Dd2 strain of P. falciparum:

  • Compound A (R=NO2): EC50 = 28.6 nM
  • Compound B (R=H): EC50 = 41.2 nM
  • Compound C (R=F): EC50 = 21.0 nM

The introduction of fluorine atoms significantly increased activity, suggesting that electronic effects play a crucial role in biological efficacy .

Anticancer Activity

In addition to its antimalarial properties, there is emerging evidence supporting the anticancer potential of this compound. Research indicates that it can inhibit the activity of Src family kinases, which are implicated in various cancer types.

The compound has been shown to disrupt the interaction between UNC119 and Src kinases, leading to decreased phosphorylation levels on critical tyrosine residues involved in kinase activation. This was demonstrated through in-cell western assays where a reduction of approximately 40% in Src autophosphorylation at Y419 was observed .

Table 2: Summary of Biological Activities

Activity TypeTargetEffectiveness (EC50/MIC)
AntimalarialP. falciparum Dd2 strainEC50 = 21.0 - 28.6 nM
AnticancerSrc KinasesInhibition >40% Y419

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